molecular formula C8H14S2 B14235763 2-Methyl-7-methylidene-1,5-dithiocane CAS No. 323580-41-2

2-Methyl-7-methylidene-1,5-dithiocane

Cat. No.: B14235763
CAS No.: 323580-41-2
M. Wt: 174.3 g/mol
InChI Key: MXKCBUFITHGGMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-methylidene-1,5-dithiocane typically involves the cyclization of appropriate precursors containing sulfur atoms. One common method is the reaction of 2-methyl-1,5-dibromopentane with sodium sulfide under reflux conditions. This reaction results in the formation of the dithiocane ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-methylidene-1,5-dithiocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-7-methylidene-1,5-dithiocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-methylidene-1,5-dithiocane involves its interaction with molecular targets containing sulfur or thiol groups. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dithiocane: Lacks the methyl and methylene groups present in 2-Methyl-7-methylidene-1,5-dithiocane.

    2-Methyl-1,5-dithiocane: Similar structure but without the methylene group.

    7-Methylidene-1,5-dithiocane: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both methyl and methylene groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

323580-41-2

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-methyl-7-methylidene-1,5-dithiocane

InChI

InChI=1S/C8H14S2/c1-7-5-9-4-3-8(2)10-6-7/h8H,1,3-6H2,2H3

InChI Key

MXKCBUFITHGGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCSCC(=C)CS1

Origin of Product

United States

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